2-chloro-3-imino-N,N-dimethylprop-1-en-1-amine;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-imino-N,N-dimethylprop-1-en-1-amine;hydrochloride involves the reaction of 3-chloropropene with dimethylamine in the presence of a base . The reaction is typically carried out in a solvent such as carbon tetrachloride or without a solvent at a temperature of 45°C for 45 hours . The reaction equation is as follows:
CH2=CHCH2Cl+(CH3)2NH→CH2=CHCH2N(CH3)2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-imino-N,N-dimethylprop-1-en-1-amine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom.
Addition Reactions: It can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide and solvents such as dichloromethane . The reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can yield different substituted amines .
Scientific Research Applications
2-chloro-3-imino-N,N-dimethylprop-1-en-1-amine;hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-chloro-3-imino-N,N-dimethylprop-1-en-1-amine;hydrochloride involves its interaction with nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities . The specific pathways involved depend on the nature of the reacting species and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1-chloro-N,N,2-trimethylpropenylamine: Similar in structure but differs in the position of the chlorine atom.
3-chloro-N,N-dimethylpropylamine hydrochloride: Similar in structure but differs in the position of the double bond.
Uniqueness
2-chloro-3-imino-N,N-dimethylprop-1-en-1-amine;hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to similar compounds .
Properties
Molecular Formula |
C5H10Cl2N2 |
---|---|
Molecular Weight |
169.05 g/mol |
IUPAC Name |
2-chloro-3-imino-N,N-dimethylprop-1-en-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9ClN2.ClH/c1-8(2)4-5(6)3-7;/h3-4,7H,1-2H3;1H |
InChI Key |
YPJOEDBLDBQMHO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C=N)Cl.Cl |
Origin of Product |
United States |
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